(E)-1-Naphthaleneacrylonitrile
Overview
Description
(E)-1-Naphthaleneacrylonitrile, also known as NAA, is a synthetic compound that has been extensively studied for its potential use in scientific research. NAA is a highly reactive molecule that has been found to have a wide range of applications in various fields of science, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Photophysical Characterization for Organic Light Emitting Diodes : Organotin compounds derived from Schiff bases, including naphthalenemaleonitrile derivatives, have been synthesized and characterized for potential use in organic light-emitting diodes (OLEDs). Their photophysical properties exhibit promising features for application in OLED technology (García-López et al., 2014).
Antimicrobial Activity of Naphthonitrile Derivatives : Research into the antimicrobial activity of benzo and naphthonitrile derivatives, including (E)-1-Naphthaleneacrylonitrile, has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal effects. This suggests potential applications in developing antimicrobial agents (Fadda, Afsah, & Awad, 2013).
Naphthalene Diimides in Supramolecular Chemistry : Naphthalene diimides, including variants of this compound, have applications in supramolecular chemistry, host-guest complexes, catalysis, and interactions with DNA. Their versatile properties make them suitable for various applications, including in the field of medicinal chemistry (Bhosale et al., 2008).
Organic Semiconductors : Compounds with naphthalene diimide frameworks, including this compound, have been investigated for their potential as p-type and ambipolar organic semiconductors. This research is significant for the development of new materials in electronics and optoelectronics (Tan et al., 2012).
Phthalonitrile Polymer Synthesis : The synthesis and properties of naphthyl-based phthalonitrile polymers, related to this compound, have been explored. These polymers exhibit excellent thermal stability and potential for use in high-temperature applications (Zhao et al., 2014).
properties
IUPAC Name |
(E)-3-naphthalen-1-ylprop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-9H/b8-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTYBZVRPWALDN-XBXARRHUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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